Sodium 5-aminopyrazine-2-carboxylate
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Overview
Description
Sodium 5-aminopyrazine-2-carboxylate is a chemical compound with the molecular formula C₅H₄N₃NaO₂ and a molecular weight of 161.09 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceuticals . This compound is known for its stability and is often utilized as a reference standard in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-aminopyrazine-2-carboxylate typically involves the reaction of 5-aminopyrazine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced under specific conditions to yield different aminopyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Sodium 5-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Sodium 5-aminopyrazine-2-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of favipiravir, for example, the compound undergoes metabolic conversion to its active form, which inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . The molecular targets and pathways involved are specific to the bioactive compounds synthesized from this compound .
Comparison with Similar Compounds
- 5-aminopyrazine-2-carboxylic acid
- Propyl 5-aminopyrazine-2-carboxylate
- 3,6-dichloropyrazine-2-carbonitrile
Comparison: Sodium 5-aminopyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent acid, 5-aminopyrazine-2-carboxylic acid . This makes it more suitable for certain synthetic applications and analytical purposes. Additionally, its role as an intermediate in the synthesis of antiviral drugs like favipiravir highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C5H4N3NaO2 |
---|---|
Molecular Weight |
161.09 g/mol |
IUPAC Name |
sodium;5-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1 |
InChI Key |
IDBXPDCWZAYRIC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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